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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate of

tricaprin (glyceryl tricaprate), a medium-chain triglyceride (MCT) composed of a glycerol

backbone and three capric acid (C10:0) fatty acid chains. Tricaprin is of significant interest in

clinical nutrition and pharmacology due to its unique metabolic properties, which differ

substantially from those of more common long-chain triglycerides (LCTs). This document

details the absorption, distribution, metabolism, and excretion (ADME) of tricaprin, presenting

quantitative data from key preclinical and clinical studies, detailed experimental protocols, and

visual representations of the metabolic pathways and experimental workflows.

Introduction to Tricaprin Metabolism
Tricaprin is a saturated fat naturally found in coconut oil, palm kernel oil, and the milk of

various mammals.[1] As an MCT, its metabolic pathway allows for rapid absorption and

utilization by the body, making it an efficient energy source.[2][3] Unlike long-chain fatty acids

(LCFAs), the capric acid released from tricaprin does not require carnitine palmitoyltransferase

(CPT) to cross the mitochondrial membrane, allowing for rapid β-oxidation.[4] This property has

led to its investigation for various therapeutic applications, including the management of fat

malabsorption disorders, as an energy source in ketogenic diets, and notably, in the treatment

of Triglyceride Deposit Cardiomyovasculopathy (TGCV).[5]
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The initial step in tricaprin metabolism is its hydrolysis in the gastrointestinal tract. This

process is primarily mediated by pancreatic lipase.

Hydrolysis: Pancreatic lipase stereoselectively hydrolyzes the ester bonds at the sn-1 and

sn-3 positions of the triglyceride, releasing two molecules of free capric acid and one

molecule of sn-2 monocaprin (2-monoglyceride). The sn-2 monocaprin is then further, albeit

more slowly, hydrolyzed into a third capric acid molecule and glycerol.

Absorption: Due to their relatively high water solubility, the released medium-chain fatty acids

(MCFAs) like capric acid are directly absorbed across the intestinal epithelium into the portal

venous blood. This route bypasses the lymphatic system, which is the primary absorption

pathway for LCFAs that must be re-esterified into triglycerides and packaged into

chylomicrons. This direct portal vein transport is a key feature of MCT metabolism, leading to

rapid delivery to the liver.
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Fig. 1: Digestion and portal absorption of tricaprin.

Pharmacokinetics and Distribution
Following absorption, capric acid is rapidly transported to the liver, where it undergoes

extensive first-pass metabolism. Its plasma concentration profile is characterized by a rapid rise

and fall.

Preclinical Pharmacokinetics in Dogs
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A study in dogs provides key quantitative data on the plasma concentrations of capric acid

following oral administration of tricaprin.

Table 1: Pharmacokinetic Parameters of Total Capric Acid in Dog Plasma After a Single Oral

Dose of Tricaprin

Parameter Dose: 150 mg/kg Dose: 1500 mg/kg

Tmax (Time to Peak) ~1 hour ~1 hour

Cmax (Peak Concentration) ~250 µmol/L ~1400 µmol/L

Clearance

Rapidly cleared, returning to

near-baseline levels within 8-

24 hours.

Rapidly cleared, returning to

near-baseline levels within 24

hours.

Data extracted and interpreted from concentration-time curves presented in Shrestha et al.,

2017.

Table 2: Time-Dependent Plasma Concentrations of Total Capric Acid (FA10:0) in Dogs (Day 1)

Time Point
Concentration at 150
mg/kg (µmol/L)

Concentration at 1500
mg/kg (µmol/L)

0 h (Baseline) < 10 < 10

0.5 h ~175 ~1000

1 h ~250 ~1400

2 h ~200 ~1250

4 h ~100 ~600

8 h ~25 ~150

24 h < 10 < 10

Values are approximate, estimated from graphical data in Shrestha et al., 2017.
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The study also found that a significant portion of the capric acid in circulation was in an

esterified form (re-esterified into triglycerides or other lipids), accounting for approximately

75.5% and 60.3% of the total capric acid at the 150 mg/kg and 1500 mg/kg doses, respectively.

Human Metabolic Response
While detailed pharmacokinetic data for tricaprin in humans is limited, studies on its metabolic

effects, particularly ketogenesis, provide valuable insights. In a crossover study with healthy

adults, oral administration of tricaprin (C10) led to a significant increase in plasma ketone

bodies.

Table 3: Ketone Response in Healthy Adults After a 20 mL Oral Dose of Tricaprin (C10)

Parameter Tricaprin (C10) Control

Peak Ketone Concentration

(Acetoacetate + β-HB)

Significant increase over
baseline

No significant change

Time to Peak Ketone

Concentration
~1.5 - 2 hours N/A

Data derived from studies comparing the ketogenic effects of different MCTs.

This rapid ketogenic response confirms the swift absorption and hepatic metabolism of the

capric acid derived from tricaprin in humans.

Hepatic Metabolism and Excretion
The liver is the primary site of capric acid metabolism. Upon arrival via the portal vein, capric

acid is rapidly activated to its acyl-CoA derivative and undergoes β-oxidation within the

mitochondria.
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Fig. 2: Hepatic metabolism of capric acid via β-oxidation and ketogenesis.
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β-Oxidation: Capric acid is broken down into five molecules of acetyl-CoA. This process

does not require the carnitine shuttle, which is rate-limiting for LCFAs.

Energy Production: The resulting acetyl-CoA enters the tricarboxylic acid (TCA) cycle to be

oxidized for ATP production.

Ketogenesis: Under conditions of high acetyl-CoA concentration, such as after a significant

MCT load, acetyl-CoA is diverted to the synthesis of ketone bodies: acetoacetate and β-

hydroxybutyrate (β-HB). These ketones are released into the bloodstream and serve as an

alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal

muscle.

Excretion
The primary route of excretion for the carbon atoms from capric acid is through respiration as

carbon dioxide (CO₂), a final product of the TCA cycle. Studies using isotopically labeled MCTs

in humans have quantified this pathway.

Table 4: Excretion of Orally Administered Medium-Chain Triglycerides in Humans

Administration
Route

Tracer
% of Dose
Recovered as ¹³CO₂

Time Frame

Oral
100 mg
[¹³C]trioctanoate*

34.7% 7.5 hours

Trioctanoate (a C8 triglyceride) is used as a proxy for MCT metabolism. Data from Metges et

al., 1990.

This demonstrates that a substantial portion of the ingested MCT is rapidly oxidized and

eliminated as CO₂. A smaller fraction of metabolites may be excreted in the urine.

Detailed Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in this guide.

Protocol: Pharmacokinetic Study of Tricaprin in Dogs
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This protocol is based on the methodology described by Shrestha et al. (2017).

Subjects: Beagle dogs.

Housing and Diet: Standard laboratory conditions with access to a basal diet. Food is

withheld overnight before tricaprin administration.

Dosing:

Purified tricaprin (>99%) is administered orally.

Dose groups: 0 mg/kg (control), 150 mg/kg (low dose), and 1500 mg/kg (high dose).

Administration is performed daily for 7 consecutive days.

Blood Sampling:

On Day 1 and Day 7, blood samples are collected from a peripheral vein.

Sampling time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, and 24 hours post-administration.

Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA).

Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Method: HPLC Analysis of Fatty Acids:

Sample Preparation (Total Fatty Acids):

A plasma aliquot (e.g., 25 µL) is mixed with an internal standard (e.g., undecanoic acid,

FA11:0).

Saponification is performed by adding 0.3 M KOH in ethanol and heating at 80°C for

~45 minutes to hydrolyze all ester bonds.

Derivatization:

The saponified sample is neutralized.
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Fatty acids are derivatized to form 2-nitrophenylhydrazides by adding 2-

nitrophenylhydrazine HCl (2-NPH) and a coupling agent like 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC).

The reaction is heated (e.g., 60°C for 20 minutes) to completion.

Extraction: The fatty acid derivatives are extracted with an organic solvent (e.g., n-

hexane). The solvent is then evaporated, and the residue is reconstituted for injection.

HPLC Conditions:

Column: Reversed-phase C18 column (e.g., Waters Symmetry C18).

Mobile Phase: Isocratic mixture of acetonitrile, water, and acetic acid.

Detection: UV detector set to a wavelength appropriate for 2-nitrophenylhydrazides

(e.g., 400 nm).

Quantification: The concentration of capric acid is determined by comparing its peak

area to that of the internal standard and referencing a standard curve.

Fig. 3: Workflow for the canine pharmacokinetic study.

Protocol: Efficacy Study in a TGCV Mouse Model
This protocol is based on the methodology used in studies of tricaprin in adipose triglyceride

lipase (ATGL) knockout mice.

Animal Model: ATGL knockout (KO) mice, which lack the primary enzyme for intracellular

triglyceride hydrolysis and serve as a model for TGCV. Wild-type (WT) littermates are used

as controls.

Dietary Intervention:

Control Diet: A standard purified rodent diet, such as AIN-93G. The AIN-93G diet typically

contains ~7% fat (by weight) from soybean oil, ~20% casein protein, and

cornstarch/sucrose as carbohydrates.
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Tricaprin Diet: The control diet is modified so that a significant portion of the fat content is

replaced with tricaprin. In one cited study, MCTs (100% C10:0) constituted 80% of the

total dietary fat intake.

Mice are fed these diets for a specified period (e.g., several weeks).

Cardiac Imaging: ¹²³I-BMIPP SPECT:

Purpose: To assess myocardial fatty acid metabolism. ¹²³I-β-methyl-p-iodophenyl-

pentadecanoic acid (BMIPP) is a fatty acid analog that is taken up by the myocardium but

is metabolized slowly, allowing for SPECT imaging.

Procedure:

Mice are fasted overnight.

A dose of ¹²³I-BMIPP (e.g., ~0.74 MBq) is injected intravenously (e.g., via the tail vein).

SPECT imaging is performed at two time points: an early phase (e.g., 30 minutes post-

injection) and a delayed phase (e.g., 3-4 hours post-injection).

Images are reconstructed to visualize the distribution of the tracer in the heart muscle.

Data Analysis: The myocardial washout rate (WOR) of BMIPP is calculated, which reflects

the rate of fatty acid metabolism. A higher WOR indicates improved metabolism.

Cardiac Imaging: Micro-CT:

Purpose: To assess cardiac morphology and triglyceride accumulation (as changes in

tissue density).

Procedure: Mice are anesthetized, and cardiac-gated micro-computed tomography (micro-

CT) scans are acquired.

Data Analysis: The CT values (in Hounsfield units) of the myocardium are measured. A

decrease in CT value can indicate increased lipid deposition. Left ventricular function

parameters (e.g., ejection fraction) can also be assessed from gated images.
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Conclusion
The metabolic fate of tricaprin is characterized by rapid enzymatic hydrolysis in the gut, direct

absorption of its constituent capric acid into the portal circulation, and extensive first-pass

hepatic metabolism. In the liver, capric acid is efficiently shunted into β-oxidation and

ketogenesis, providing a quick source of energy and alternative fuel for extrahepatic tissues. Its

pharmacokinetic profile shows a rapid appearance and clearance from plasma. This unique

metabolic pathway, which bypasses lymphatic transport and carnitine-dependent mitochondrial

uptake, underpins its therapeutic potential in conditions of impaired long-chain fatty acid

metabolism and as a component of ketogenic therapies. The experimental data from both

preclinical and human studies provide a robust quantitative foundation for understanding and

leveraging the metabolic properties of tricaprin in clinical and research settings.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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